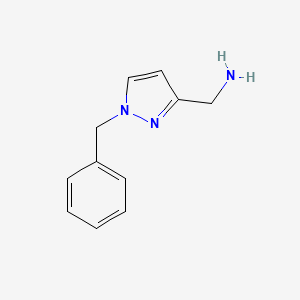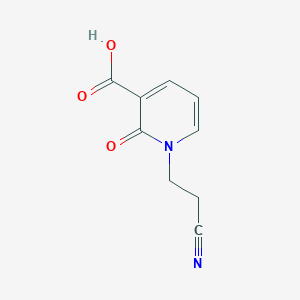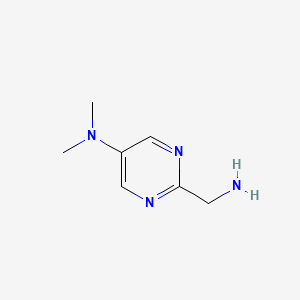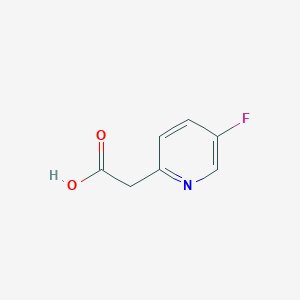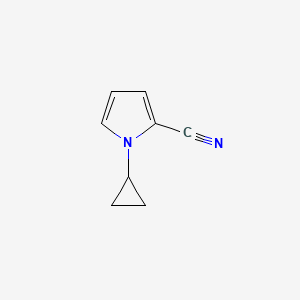
1-cyclopropyl-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
“1-cyclopropyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a cyclopropyl group and a carbonitrile group . The InChI string representation of its structure isInChI=1S/C8H8N2/c1-2-5(1)6-3-4-7(9)8(6)10/h3-4H,1-2H2 . Chemical Reactions Analysis
While specific chemical reactions involving “1-cyclopropyl-1H-pyrrole-2-carbonitrile” are not detailed in the literature, pyrrole derivatives are generally useful as intermediates in the production of various chemical compounds, including pharmaceuticals and insecticides .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-Cyclopropyl-1H-pyrrole-2-carbonitrile and related compounds have been explored for their catalytic applications. For instance, optically active pyrrole-oxazolines, synthesized from pyrrole-carbonitriles, have been used in copper-catalyzed enantioselective cyclopropanation reactions, although with low optical yields (Brunner & Haßler, 1998).
Synthesis Methods
The synthesis of pyrrole-2-carbonitriles has been a subject of interest in various studies. A notable method involves the cyclocondensation of enones with aminoacetonitrile, leading to the formation of dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be converted into disubstituted pyrroles or oxidized to produce pyrrole-2-carbonitriles (Kucukdisli et al., 2014). Additionally, an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles via a palladium(II)-catalyzed cascade reaction has been developed, highlighting the versatility of pyrrole-carbonitriles in chemical synthesis (Wang et al., 2020).
Biological Activities
Pyrrole derivatives, including those related to 1-cyclopropyl-1H-pyrrole-2-carbonitrile, have been investigated for their biological activities. A study synthesized various pyrrole derivatives to explore their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPUCILSACLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



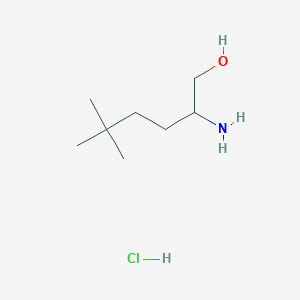
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
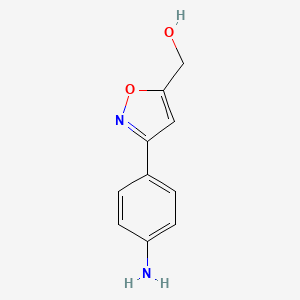
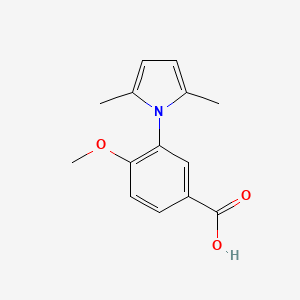
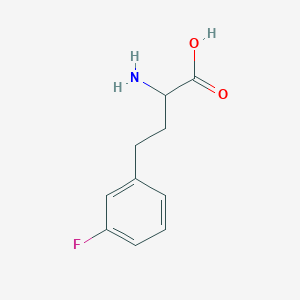
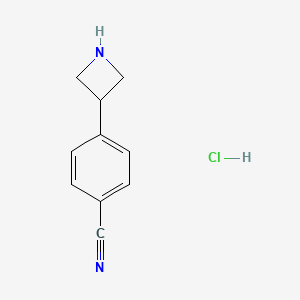
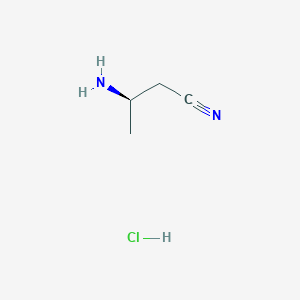
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)

